2-Phenylpiperidin-4-ol hydrochloride
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Overview
Description
2-Phenylpiperidin-4-ol hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are known for their importance in the pharmaceutical industry, where they serve as key building blocks for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpiperidin-4-ol hydrochloride typically involves the reaction of piperidine with phenyl-substituted reagents under controlled conditions. One common method involves the use of Grignard reagents in combination with pyrazole . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced techniques such as hydrogenation, cyclization, and amination . The choice of reagents and conditions is optimized to achieve cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenylpiperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
2-Phenylpiperidin-4-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Phenylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as an agonist or antagonist at various receptor sites, influencing the activity of neurotransmitters and other signaling molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Phenylpiperidin-4-ol hydrochloride can be compared with other similar compounds, such as:
4-Phenylpiperidine: This compound features a benzene ring bound to a piperidine ring and serves as the base structure for various opioids.
4-Hydroxy-4-phenylpiperidine: This compound has a hydroxyl group attached to the piperidine ring and is used in the synthesis of pharmaceuticals.
4-Cyano-4-phenylpiperidine hydrochloride: This compound has a cyano group attached to the piperidine ring and is used in the production of chemical intermediates.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
2-phenylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAQQCXILLYJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1644667-13-9 |
Source
|
Record name | rac-(2R,4S)-2-phenylpiperidin-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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